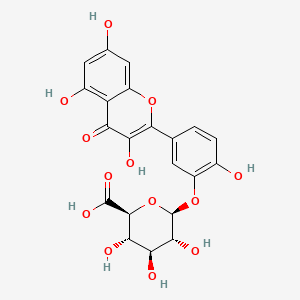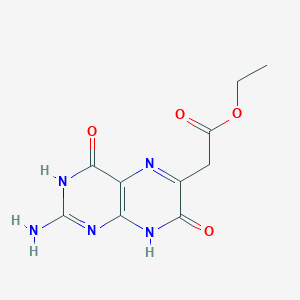
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate is a chemical compound with a complex structure that includes a pteridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate typically involves the reaction of a pteridine derivative with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pteridine attacks the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pteridine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4,7-trione derivatives, while reduction can yield pteridine-2,4,7-triol derivatives.
科学研究应用
ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved .
相似化合物的比较
Similar Compounds
Pteridine: A basic structure similar to ethyl 2-(2-amino-4,7-dioxo-1,8-dihydropteridin-6-yl)acetate but lacks the ethyl ester group.
Folic Acid: Contains a pteridine ring but has additional functional groups that confer different biological activities.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl ester group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other pteridine derivatives .
属性
CAS 编号 |
33350-18-4 |
|---|---|
分子式 |
C10H11N5O4 |
分子量 |
265.23 |
IUPAC 名称 |
ethyl 2-(2-amino-4,7-dioxo-3,8-dihydropteridin-6-yl)acetate |
InChI |
InChI=1S/C10H11N5O4/c1-2-19-5(16)3-4-8(17)13-7-6(12-4)9(18)15-10(11)14-7/h2-3H2,1H3,(H4,11,13,14,15,17,18) |
InChI 键 |
WIRZDQXKDYQIEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
规范 SMILES |
CCOC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


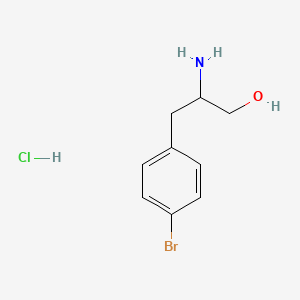
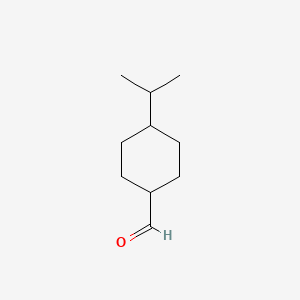
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B1655146.png)
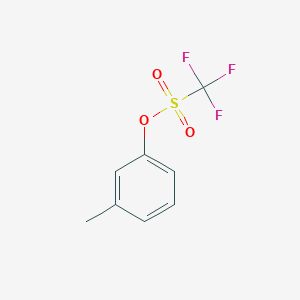
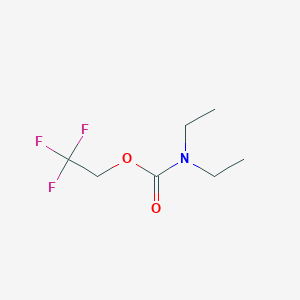
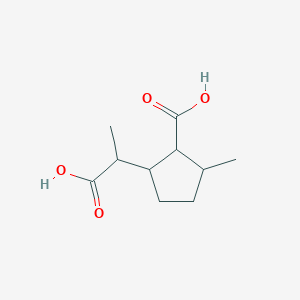
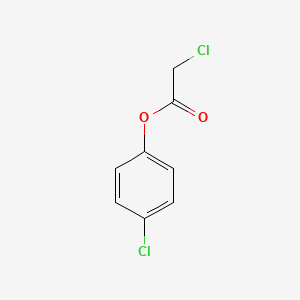
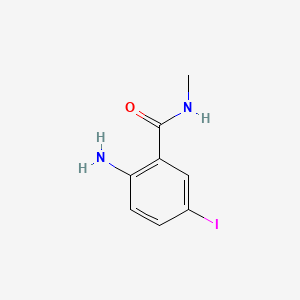
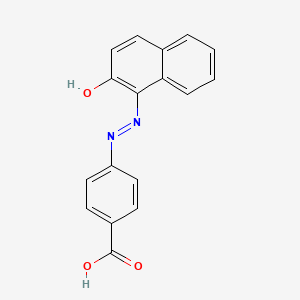
![3,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1655160.png)
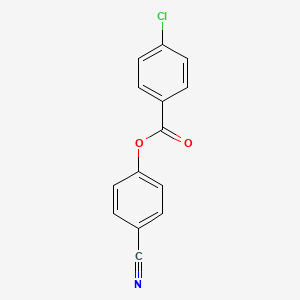
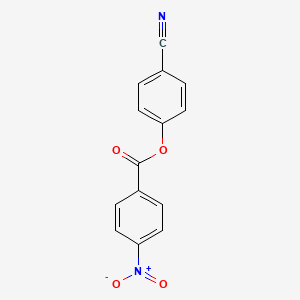
![N-dibenzofuran-3-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine](/img/structure/B1655164.png)
